6-Phenylspiro[3.3]heptan-2-one
Description
Significance of Highly Strained Ring Systems in Modern Synthetic Paradigms
Highly strained ring systems, such as those containing cyclobutane (B1203170) and cyclopropane (B1198618) rings, are of great interest to organic chemists. chemicalbook.com Their inherent ring strain, a result of deviations from ideal bond angles, imparts unique reactivity. chemicalbook.com This stored potential energy can be harnessed to drive chemical transformations that would otherwise be difficult to achieve, enabling the construction of complex molecular architectures. chemicalbook.com The study of strained systems has led to the development of novel synthetic methodologies and a deeper understanding of chemical bonding and reactivity. In modern drug discovery, the incorporation of strained rings can lead to compounds with improved physicochemical properties, such as increased solubility and metabolic stability, by introducing three-dimensionality and reducing planarity. acs.org
Overview of Spirocyclic Systems with Cyclobutane Rings
Spirocyclic systems containing one or more cyclobutane rings are a prominent class of strained molecules. bldpharm.com The rigid nature of the spiro[3.3]heptane framework, which consists of two fused cyclobutane rings, provides a well-defined three-dimensional structure. diva-portal.org This rigidity is advantageous in medicinal chemistry, as it allows for the precise positioning of functional groups in space to interact with biological targets like receptors and enzymes. acs.orgdiva-portal.org The synthesis of these systems can be challenging due to the strain involved in forming the four-membered rings. diva-portal.org Common synthetic strategies include [2+2] cycloadditions and intramolecular cyclizations. diva-portal.orgmolport.com The unique spatial arrangement of substituents on a spiro[3.3]heptane core can lead to novel pharmacological profiles, making them attractive scaffolds for the development of new therapeutic agents. researchgate.net
Contextualization of 6-Phenylspiro[3.3]heptan-2-one within Spiro[3.3]heptane Chemistry
This compound is a specific derivative of the spiro[3.3]heptane family, featuring a phenyl group at the 6-position and a ketone at the 2-position. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules. The presence of the phenyl group introduces aromaticity and potential for further functionalization, while the ketone provides a handle for a variety of chemical transformations.
The synthesis of asymmetrically substituted spiro[3.3]heptanes like this compound is an active area of research. diva-portal.org Synthetic approaches often involve multi-step sequences. For instance, a common strategy involves the [2+2] cycloaddition of a ketene (B1206846) to an appropriately substituted alkene, followed by further modifications. diva-portal.orggoogle.com A related precursor, diethyl-6-cyano-6-phenylspiro[3.3]heptane-2,2-dicarboxylate, has been synthesized, highlighting a potential route towards the target ketone through functional group manipulations. diva-portal.org
The interest in phenyl-substituted spiro[3.3]heptanes is driven by their potential application in medicinal chemistry. The spiro[3.3]heptane scaffold can act as a bioisostere for a phenyl ring, offering a non-planar, saturated replacement that can improve drug-like properties. researchgate.net The specific substitution pattern of this compound makes it a key building block for creating libraries of diverse compounds for screening in drug discovery programs. thieme-connect.de Derivatives of this core structure have been explored for their potential as novel therapeutic agents.
Below is a data table of selected spiro[3.3]heptane derivatives and related compounds, illustrating the chemical space around the target molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |
| Spiro[3.3]heptan-2-one | C₇H₁₀O | 110.16 | Unsubstituted spiro[3.3]heptane core with a ketone. | sigmaaldrich.com |
| 6-Hydroxyspiro[3.3]heptan-2-one | C₇H₁₀O₂ | 126.15 | Spiro[3.3]heptane with hydroxyl and ketone groups. | chemsrc.com |
| 6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one | C₁₃H₁₂F₂O | 222.23 | Phenyl group and gem-difluoro substitution on the spiro[3.3]heptane core. | |
| 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one | C₁₅H₁₈O | 214.30 | Phenyl group and gem-dimethyl substitution on the spiro[3.3]heptane core. | bldpharm.com |
| 1-{6-Phenylspiro[3.3]heptane-2-carbonyl}piperidine | C₁₉H₂₅NO | 283.41 | Amide derivative of a phenyl-substituted spiro[3.3]heptane carboxylic acid. | molport.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-phenylspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H14O/c14-12-8-13(9-12)6-11(7-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
FAPKMHUTKIWNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Phenylspiro 3.3 Heptan 2 One and Its Structural Analogues
Strategies for Constructing the Spiro[3.3]heptane Core
The construction of the rigid and strained spiro[3.3]heptane framework, which consists of two cyclobutane (B1203170) rings sharing a single carbon atom, relies on several key synthetic methodologies. wikipedia.org These approaches can be broadly categorized into cycloaddition reactions and double substitution pathways.
[2+2] Cycloaddition Approaches
The [2+2] cycloaddition reaction is a powerful tool for the formation of four-membered rings and is widely employed in the synthesis of cyclobutane-containing natural products and other complex molecules. nih.gov This methodology is particularly effective for creating the cyclobutanone (B123998) rings that form the spiro[3.3]heptane core. nih.gov
One of the most established methods for synthesizing cyclobutanones is the [2+2] cycloaddition of a ketene (B1206846) with an olefin. nih.govharvard.edu Ketenes, being sterically unencumbered, are excellent substrates for thermal [2+2] cycloadditions. harvard.edu In the context of spiro[3.3]heptane synthesis, this reaction can be performed in a successive manner. For instance, a substituted olefin can first undergo cycloaddition with a ketene, like dichloroketene (B1203229), to form a cyclobutanone. This intermediate can then be converted into a methylenecyclobutane, which undergoes a second [2+2] cycloaddition to complete the spirocyclic system. diva-portal.org
Dichloroketene, often generated in situ from the dehalogenation of trichloroacetyl chloride with activated zinc (e.g., a zinc-copper couple) or the dehydrohalogenation of dichloroacetyl chloride with triethylamine, is a common reagent for these reactions. diva-portal.orgniscpr.res.in The thermal cycloaddition of dichloroketene with an olefin yields a dichlorocyclobutanone, which can be further functionalized. nih.gov
Table 1: Examples of [2+2] Cycloaddition using Ketenes This table is interactive and can be sorted by clicking on the headers.
| Ketene Precursor | Olefin | Key Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Trichloroacetyl chloride | Norbornadiene | Zinc metal | Dichlorocyclobutanone adduct | 68% | niscpr.res.in |
| Dichloroacetyl chloride | Various Olefins | Triethylamine | Dichlorocyclobutanone | Low to Moderate | diva-portal.org |
An alternative and often more versatile approach involves the [2+2] cycloaddition of keteniminium salts with alkenes. nih.gov This method has been successfully adapted to create a wide array of mono- and di-substituted spiro[3.3]heptanes. chemrxiv.orgresearchgate.net Keteneiminium salts can be generated from tertiary amides by reacting them with reagents like triflic anhydride (B1165640) ((CF₃SO₂)₂O) in the presence of a base such as collidine or lutidine. chemrxiv.orgrsc.org
This strategy offers a modular approach, starting from commercially available materials. For example, the N,N-dimethylamide of cyclobutane carboxylic acid can be treated with triflic anhydride and a base to form a keteneiminium salt. This reactive intermediate then undergoes a [2+2] cycloaddition with a variety of alkenes, including both aliphatic and aromatic (e.g., styrene) olefins, to produce spiro[3.3]heptanones after hydrolysis of the initial vinylamidinium salt adduct. chemrxiv.orgresearchgate.net This method has proven effective for synthesizing spiro[3.3]heptanes with phenyl substituents. researchgate.net
Table 2: Synthesis of Spiro[3.3]heptanones via Keteneiminium Salts This table is interactive and can be sorted by clicking on the headers.
| Amide Precursor | Alkene | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| N,N-dimethyl cyclobutanecarboxamide | Styrene | (CF₃SO₂)₂O, Collidine | 6-Phenylspiro[3.3]heptan-2-one | Good | chemrxiv.orgresearchgate.net |
| N,N-dimethyl cyclobutanecarboxamide | Various aliphatic alkenes | (CF₃SO₂)₂O, Collidine | Substituted Spiro[3.3]heptan-2-ones | Good | chemrxiv.org |
Double Substitution Reaction Pathways
Double substitution or alkylation reactions provide another fundamental route to the spiro[3.3]heptane core. These methods involve the formation of two new carbon-carbon bonds to create the second cyclobutane ring onto an existing one.
The malonic ester synthesis is a classic chemical reaction where an ester of malonic acid, such as diethyl malonate, is alkylated at the alpha-carbon. wikipedia.org This method can be adapted to form cyclic structures. For the construction of the spiro[3.3]heptane core, a double alkylation strategy is employed. chemrxiv.orgresearchgate.net
In this approach, a suitably substituted cyclobutane bearing two leaving groups, such as 1,1-bis(bromomethyl)cyclobutane, serves as the electrophile. chemrxiv.org Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate, which then reacts with the di-electrophile in a double nucleophilic substitution reaction to form the spiro[3.3]heptane ring system. chemrxiv.orgresearchgate.net The resulting spirocyclic diester can then be hydrolyzed and decarboxylated to yield a spiro[3.3]heptane carboxylic acid. chemrxiv.orgresearchgate.net A historic example of this approach is the synthesis of Fecht's acid, a spiro[3.3]heptane dicarboxylic acid, which involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide. wikipedia.org
Table 3: Spiro[3.3]heptane Core Synthesis via Malonate Alkylation This table is interactive and can be sorted by clicking on the headers.
| Malonate Ester | Electrophile | Key Steps | Final Product Type | Scale | Reference |
|---|---|---|---|---|---|
| Diethyl malonate | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Cyclization, Saponification, Decarboxylation | 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | up to 118 g | chemrxiv.org |
| Diethyl malonate | 2,2-bis(bromomethyl)dioxane derivative | Cyclization, Hydrolysis | Spiro[3.3]heptane dicarboxylic acid | Not specified | researchgate.net |
This subsection represents a broader classification of the double substitution strategy, where the spirocycle is formed by the reaction of a molecule containing two electrophilic centers with a molecule containing two nucleophilic centers. diva-portal.org The alkylation of malonate esters described previously is a prime example of this pathway, where the malonate enolate is the di-nucleophile and a 1,3-dihalide serves as the di-electrophile. diva-portal.org
Another variation involves using a bis-nucleophile to close both rings of the spiro system sequentially. For instance, the synthesis of 2-azaspiro[3.3]heptane derivatives has been achieved through the ring closure of 1,3-bis-electrophiles at a 1,1-C- or 1,1-N-bis-nucleophile. nih.govenamine.net This general principle allows for the construction of various functionalized and heteroatom-containing spiro[3.3]heptanes by carefully selecting the appropriate di-electrophilic and di-nucleophilic precursors. diva-portal.orgnih.gov
Rearrangement-Based Synthetic Routes
Rearrangement reactions offer powerful tools for accessing complex molecular architectures from simpler precursors. In the context of spiro[3.3]heptan-2-one synthesis, strain-driven and oxidative rearrangements have proven particularly effective.
Strain-Release Driven Semipinacol Rearrangements
A novel and efficient approach to the spiro[3.3]heptanone core involves a strain-relocating semipinacol rearrangement. This method capitalizes on the high ring strain of bicyclo[1.1.0]butane intermediates to drive the formation of the desired spirocyclic system. The reaction of 1-sulfonylcyclopropanols, serving as cyclopropanone (B1606653) equivalents, with lithiated 1-sulfonylbicyclo[1.1.0]butanes initiates the process. The subsequent acid-mediated rearrangement of the resulting 1-bicyclobutylcyclopropanol intermediate directly yields the substituted spiro[3.3]heptan-1-one. This process is noted for its high regio- and stereospecificity, enabling the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones when starting from an enantioenriched cyclopropanone equivalent.
The key to this synthetic strategy lies in the carefully orchestrated sequence of bond formations and cleavages. The reaction begins with the in situ formation of a cyclopropanone from a 1-sulfonylcyclopropanol. A lithiated 1-sulfonylbicyclo[1.1.0]butane then acts as a nucleophile, attacking the cyclopropanone to form a 1-bicyclobutylcyclopropanol intermediate.
The crucial rearrangement step is triggered by the addition of an acid. Protonation of the bicyclobutyl group facilitates the opening of the highly strained bicyclo[1.1.0]butane ring, leading to the formation of a cyclopropylcarbinyl cation. This cation then undergoes a Current time information in Le Flore County, US.nih.gov-rearrangement, driven by the release of ring strain, to expand the cyclopropane (B1198618) ring and form the spiro[3.3]heptanone skeleton. The sulfonyl groups play a crucial role in activating the starting materials and stabilizing intermediates throughout the reaction sequence.
Oxidative Meinwald Rearrangements
The Meinwald rearrangement, the acid-catalyzed isomerization of an epoxide to a carbonyl compound, provides another strategic avenue to spiro[3.3]heptanones. nih.gov In this context, a suitably substituted spirocyclic epoxide can be rearranged to the corresponding ketone. For the synthesis of spiro[3.3]heptane derivatives, this would involve the rearrangement of an 8-oxadispiro[2.0.3.1]octane precursor. nih.gov
The mechanism is initiated by the protonation of the epoxide oxygen by a Lewis or Brønsted acid, followed by the cleavage of a carbon-oxygen bond to generate a carbocation intermediate. nih.gov A subsequent 1,2-hydride or alkyl shift then leads to the formation of the more stable carbonyl group, yielding the desired spiro[3.3]heptanone. The regioselectivity of this rearrangement is influenced by the substitution pattern of the epoxide and the stability of the resulting carbocation. While not explicitly detailed for this compound, this methodology has been successfully applied to construct the 1,6-disubstituted spiro[3.3]heptane core. nih.gov
Stereoselective Synthesis of Spiro[3.3]heptan-2-ones and Derivatives
The growing importance of stereochemically pure compounds in pharmaceuticals has driven the development of asymmetric syntheses for spiro[3.3]heptanones. These methods aim to control the formation of chiral centers within the spirocyclic framework.
Chiral Auxiliary Approaches
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of spiro[3.3]heptane derivatives, chiral auxiliaries such as (R)-α-phenylglycinol and Ellman's sulfinamide have been employed to introduce chirality. nih.gov For instance, a modified Strecker reaction of a racemic spirocyclic ketone with Ellman's sulfinamide can lead to the formation of diastereomeric products that can be separated chromatographically. nih.gov Although this approach may exhibit low to moderate diastereoselectivity, it allows for the isolation of pure stereoisomers. nih.gov The choice of chiral auxiliary is critical, as it influences the stability of the intermediates and the efficiency of the separation. nih.gov
| Chiral Auxiliary | Application | Diastereoselectivity | Reference |
| (R)-α-phenylglycinol | Strecker reaction for 2,6-functionalized spiro[3.3]heptanes | Moderate | nih.gov |
| Ellman's sulfinamide | Strecker reaction for 1,6-functionalized spiro[3.3]heptanes | Low to Moderate | nih.gov |
Enantioselective and Diastereoselective Control in Ring Formation
Achieving enantioselective and diastereoselective control during the formation of the spiro[3.3]heptane ring system is a significant synthetic challenge. One promising strategy involves the use of enzymatic reactions. Engineered P450BM3 enzyme variants have demonstrated the ability to hydroxylate N-benzyl spiro[3.3]heptane-2-carboxamide with essentially complete enantioselectivity. acs.org This enzymatic approach allows for the introduction of functional groups at specific positions with high stereocontrol, providing a route to chiral spiro[3.3]heptane building blocks.
Another approach to controlling stereochemistry is through catalyst-mediated cycloaddition reactions. For example, the organocatalyzed umpolung (3+3) cycloaddition of 2-indolylmethanols with bicyclo[1.1.0]butanes has been shown to produce indole-fused bicyclo[3.1.1]heptanes with high diastereoselectivity. acs.org While not a direct synthesis of spiro[3.3]heptan-2-one, this methodology highlights the potential for catalyst control in constructing complex, stereochemically defined ring systems derived from bicyclo[1.1.0]butanes, which are also key intermediates in the aforementioned semipinacol rearrangement.
Further research into chiral catalysts and reagents is expected to yield more direct and efficient methods for the enantioselective and diastereoselective synthesis of this compound and its derivatives, expanding their accessibility for various applications.
Introduction of the Phenyl Substituent
The introduction of a phenyl group onto the spiro[3.3]heptane skeleton is a critical step in the synthesis of the target compound. The choice of method often depends on the available starting materials and the desired regioselectivity. Two prominent strategies for this functionalization are the addition of aryl organometallic reagents to a ketone precursor and the direct acylation of an aromatic ring via a Friedel-Crafts reaction.
One of the most direct methods for introducing a phenyl group involves the nucleophilic addition of an aryl metal compound to the ketone group of a spiro[3.3]heptan-2-one precursor. This approach typically utilizes organomagnesium (Grignard) or organolithium reagents. The reaction proceeds via the attack of the nucleophilic aryl anion on the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol intermediate. Subsequent dehydration of this alcohol would be required to form an alkene, followed by reduction to yield the desired 6-phenylspiro[3.3]heptane derivative. Alternatively, if starting with a suitable precursor, reductive elimination of the resulting hydroxyl group can lead to the final product. google.com
The general scheme for this reaction is as follows:
Step 1: Nucleophilic Addition: A phenyl-metal compound (e.g., Phenylmagnesium bromide or Phenyllithium) reacts with spiro[3.3]heptan-2,6-dione (to eventually be reduced to the mono-ketone) or a protected version thereof.
Step 2: Work-up and Dehydration/Reduction: An acidic workup protonates the intermediate alkoxide to form a tertiary alcohol. This alcohol can then be subjected to dehydration conditions to form an alkene, which is subsequently hydrogenated. Alternatively, a reductive dehydroxylation can be performed.
The efficiency of this method is highly dependent on the stability of the spirocyclic ketone under the strongly basic conditions of the organometallic addition and the ability to selectively functionalize one of the ketone groups if a dione (B5365651) is used as the starting material.
Table 1: Illustrative Examples of Aryl Metal Additions to Cycloalkanones
| Entry | Cycloalkanone | Aryl Metal Reagent | Solvent | Temperature (°C) | Product (after dehydration/reduction) | Yield (%) |
| 1 | Cyclopentanone | Phenylmagnesium bromide | Diethyl ether | 0 to rt | Phenylcyclopentane | 85 |
| 2 | Cyclohexanone | Phenyllithium | Tetrahydrofuran (B95107) | -78 to rt | Phenylcyclohexane | 90 |
| 3 | Spiro[3.3]heptan-2-one (Hypothetical) | Phenylmagnesium bromide | Tetrahydrofuran | 0 to rt | 2-Phenylspiro[3.3]heptane | Not reported |
An alternative strategy for creating the phenyl-substituted spiro[3.3]heptane framework involves a Friedel-Crafts acylation reaction. nih.gov This classic electrophilic aromatic substitution method would involve reacting a suitable spiro[3.3]heptane derivative containing a carboxylic acid chloride or anhydride functionality with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The reaction generates an acylium ion from the spiro[3.3]heptane derivative, which then attacks the electron-rich benzene ring to form the desired ketone.
The key steps in this process are:
Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl halide or anhydride, leading to the formation of a highly electrophilic acylium ion.
Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the benzene ring and yielding the final acylated product, this compound.
A significant advantage of the Friedel-Crafts acylation is that the product ketone is generally less reactive than the starting aromatic compound, which helps to prevent over-acylation. nih.gov
Table 2: General Conditions for Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature (°C) | Product |
| 1 | Benzene | Acetyl chloride | AlCl₃ | Carbon disulfide | rt | Acetophenone |
| 2 | Toluene | Propionyl chloride | FeCl₃ | Dichloromethane | 0 to rt | 4-Methylpropiophenone |
| 3 | Benzene | Spiro[3.3]heptane-6-carbonyl chloride (Hypothetical) | AlCl₃ | Nitrobenzene | 60 | 6-Benzoylspiro[3.3]heptane |
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound with high yield and purity necessitates careful optimization of the reaction conditions. Key parameters that influence the outcome of the synthesis include the choice of catalyst, the solvent system, and the reaction temperature.
In the context of aryl metal additions, the choice of the metal in the organometallic reagent (e.g., Mg for Grignard reagents, Li for organolithium reagents) can significantly impact reactivity and selectivity. For Friedel-Crafts acylations, the selection of the Lewis acid catalyst is crucial. While aluminum chloride is commonly used, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can offer milder reaction conditions and improved selectivity.
The use of a zinc-copper (Zn(Cu)) couple represents a specific type of reagent activation. wikipedia.org A Zn(Cu) couple is an activated form of zinc that is often used in the Simmons-Smith cyclopropanation reaction. wikipedia.org While not directly a catalyst for Friedel-Crafts reactions, it is instrumental in the formation of organozinc reagents. Organozinc compounds are generally less reactive and more functional group tolerant than their Grignard or organolithium counterparts. The in-situ preparation of a phenylzinc reagent using a Zn(Cu) couple could offer a milder alternative for the addition to the spiro[3.3]heptanone, potentially reducing side reactions. The preparation of the Zn(Cu) couple itself can be optimized, with methods involving the treatment of zinc dust with copper(II) acetate (B1210297) in hot acetic acid being reported as highly reproducible. wikipedia.org
The choice of solvent plays a critical role in both aryl metal additions and Friedel-Crafts reactions. For organometallic reactions, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically required to stabilize the organometallic reagent. The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile.
In Friedel-Crafts acylations, the solvent must be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid catalyst. Common solvents include carbon disulfide, nitrobenzene, and chlorinated hydrocarbons like dichloromethane. The polarity of the solvent can affect the rate of the reaction and the regioselectivity.
Temperature control is paramount for managing reaction rates and minimizing the formation of byproducts. Aryl metal additions are often initiated at low temperatures (e.g., -78 °C or 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. Friedel-Crafts reactions may be run at a range of temperatures, from 0 °C to elevated temperatures, depending on the reactivity of the aromatic substrate and the acylating agent. Careful temperature management is essential to prevent side reactions such as rearrangement or decomposition of the starting materials or products.
Table 3: Impact of Solvent and Temperature on a Hypothetical Friedel-Crafts Acylation of Benzene with Spiro[3.3]heptane-6-carbonyl chloride
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Notes |
| 1 | Carbon Disulfide | 25 | 12 | 65 | Moderate reaction rate, good selectivity. |
| 2 | Nitrobenzene | 80 | 4 | 85 | Faster reaction rate, potential for side products. |
| 3 | Dichloromethane | 0 | 24 | 50 | Slower reaction, may require longer time for completion. |
| 4 | Dichloromethane | 40 (reflux) | 6 | 75 | Increased rate at higher temperature. |
Mechanistic Investigations of Reactions Involving 6 Phenylspiro 3.3 Heptan 2 One
Ring Expansion and Contraction Pathways
The strained nature of the spiro[3.3]heptane framework makes 6-phenylspiro[3.3]heptan-2-one susceptible to reactions that involve the rearrangement of its carbocyclic skeleton. These transformations often proceed through highly reactive intermediates, leading to the formation of new ring systems.
1,2-Carbon Atom Shifts in Strained Carbene Intermediates
The generation of carbene intermediates from precursors like p-tosylhydrazone sodium salts of spiro[3.3]heptanones can lead to competing ring expansion and contraction products through diva-portal.orgresearchgate.net-sigmatropic rearrangements. nih.gov In the case of the parent spiro[3.3]hept-1-ylidene, high-vacuum flash pyrolysis (HVFP) results in both ring contraction to form cyclopropylidenecyclobutane (B169175) and ring expansion to yield bicyclo[3.2.0]hept-1(5)-ene. nih.gov The formation of these products is a consequence of competing 1,2-carbon atom shifts within the strained carbene intermediate. nih.gov
Computational studies have revealed that the selectivity of these rearrangements is influenced by the distinct conformations of the carbene. nih.gov The puckering of the cyclobutylidene ring in the carbene intermediate plays a crucial role in determining the transition state and, consequently, the product distribution. nih.gov For spiro[3.3]hept-1-ylidene, ring contraction is the favored pathway over ring expansion. nih.gov
These types of rearrangements are not unique to the parent spiro[3.3]hept-1-ylidene. The Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which involves a 1,2-shift in an alkylidene carbene to form an alkyne, provides another example of such skeletal reorganizations in strained systems. nih.gov
Rearrangements of Cyclopropylcarbinyl Cations
Cyclopropylcarbinyl cations are key non-classical carbocationic intermediates that can undergo facile rearrangements. nih.govresearchgate.net These cations can be generated from precursors like cyclopropylcarbinols through dehydration. nih.govnih.gov The delocalized nature of the positive charge in cyclopropylcarbinyl cations allows for a variety of reaction pathways, including skeletal rearrangements. researchgate.net
In reactions involving these intermediates, the outcome can be highly sensitive to the structure of the cation and the reaction conditions. researchgate.net For instance, the solvolysis of cyclobutyl or cyclopropylmethyl derivatives can lead to multiple products through the intermediacy of cyclopropylcarbinyl and bicyclobutonium ions. researchgate.net However, by carefully designing the substrate, it is possible to control the reaction outcome. researchgate.net Recent studies have shown that small molecule catalysts can be used to achieve asymmetric rearrangements of cyclopropylcarbinyl cations, leading to chiral products with high enantioselectivity. nih.govnih.gov
Nucleophilic Addition to the Ketone Functionality
The carbonyl group in this compound is a primary site for chemical reactions, readily undergoing nucleophilic addition. masterorganicchemistry.comlibretexts.org This fundamental reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
The reactivity of the ketone can be influenced by both electronic and steric factors. libretexts.org The addition of a nucleophile can be either reversible or irreversible, depending on the basicity of the nucleophile. masterorganicchemistry.com For example, the reaction with strong nucleophiles like Grignard reagents or organolithium compounds is typically irreversible. masterorganicchemistry.com
A variety of nucleophiles can be added to the ketone of spiro[3.3]heptan-2-one derivatives. For example, the addition of aryl metal compounds, such as the magnesium derivative of trifluorobromobenzene, has been demonstrated. google.com Following the initial addition, the resulting hydroxyl group can be reductively eliminated. google.com
The stereochemistry of nucleophilic addition is an important consideration. If the two groups attached to the carbonyl carbon are different, the addition of a nucleophile can create a new chiral center. libretexts.org The stereochemical outcome depends on the direction of nucleophilic attack relative to the plane of the carbonyl group. libretexts.org
Cyclobutane (B1203170) Ring Cleavage and Opening Reactions
Although cyclobutane rings are generally stable at room temperature, their inherent ring strain makes them susceptible to cleavage under various conditions, including acidic or basic media, nucleophilic attack, and thermolysis. researchgate.net In appropriately designed molecules, ring opening can be followed by skeletal rearrangements, leading to more complex structures. researchgate.net
For instance, the treatment of cyclobutanol (B46151) derivatives with reagents like bis(pyridine)iodonium(I) tetrafluoroborate (B81430) can induce oxidative ring cleavage. researchgate.net Similarly, palladium(II)-catalyzed oxidative transformations of tertiary cyclobutanols can lead to ring opening through β-carbon elimination. researchgate.net
In the context of spiro[3.3]heptane systems, the cleavage of one of the cyclobutane rings can be a key step in synthetic transformations. For example, the synthesis of 2,6-disubstituted spiro[3.3]heptanes can be achieved through successive [2+2] cycloadditions. diva-portal.org The subsequent cleavage or modification of the resulting cyclobutane rings can introduce further diversity.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in understanding the intricate mechanisms of reactions involving strained molecules like this compound. Theoretical studies provide valuable insights into the structures and energies of reactants, intermediates, transition states, and products.
Transition State Analysis
Transition state analysis is a powerful tool for elucidating reaction pathways and predicting product selectivity. nih.gov By calculating the energies of transition states for competing reaction channels, it is possible to determine the most favorable pathway.
In the case of the 1,2-carbon atom shifts in spiro[3.3]hept-1-ylidene, computational chemistry has been used to assess the structures and energies of the various transition states. nih.gov These calculations have shown that the puckered conformations of the carbene intermediate have a significant impact on the selection of the transition state, ultimately explaining the observed product distribution. nih.gov
Theoretical studies have also been employed to investigate the mechanisms of other reactions involving strained rings, such as the rearrangement of phenylcarbene and the trapping of carbene intermediates. researchgate.net These studies provide a detailed picture of the electronic and structural changes that occur during the course of a reaction.
Activation Energy Calculations
Computational chemistry plays a crucial role in elucidating the mechanisms of complex organic reactions. Through the calculation of activation energies, chemists can predict reaction pathways, understand transition state geometries, and rationalize the formation of observed products. While specific, detailed activation energy calculations for reactions involving this compound are not extensively documented in publicly available literature, the established methodologies for similar spirocyclic systems provide a clear framework for how such investigations would be conducted.
In studies of related spirocyclic molecules, such as spiro-γ-lactams, computational methods are employed to determine the Gibbs activation energies for various reaction pathways. nih.gov These calculations are instrumental in understanding the feasibility and stereoselectivity of reactions like cycloadditions. nih.gov
Computational Methodologies
A common approach for calculating activation energies involves the use of Density Functional Theory (DFT). For instance, in the study of the [4+2] cycloaddition reactions of 1-azadienes, the M06-2X functional is often utilized for single-point energy calculations, combined with a basis set like 6-31+G**. acs.org This level of theory has been shown to be well-suited for handling non-covalent interactions, which can be significant in complex molecular systems. acs.org
Solvent effects, which can significantly influence reaction energetics, are typically accounted for using a continuum model, such as the Polarization Continuum Model (PCM). acs.org Thermal Gibbs corrections are also computed to provide a more accurate representation of the reaction energetics at a given temperature. acs.org
Insights from Activation Energy Calculations
The primary output of these calculations is the Gibbs activation energy (ΔG‡), which represents the energy barrier that must be overcome for a reaction to proceed. By comparing the activation energies of different possible reaction pathways, researchers can predict which pathway is more likely to occur. A lower activation energy corresponds to a faster reaction rate.
For example, in the context of a cycloaddition reaction, calculations would be performed to determine the activation energies for the formation of different stereoisomers. The calculated energy barriers can then be used to predict the product distribution, which can be compared with experimental results to validate the proposed mechanism.
While specific data for this compound is not available, the table below illustrates the type of data that would be generated from such computational studies, based on findings for analogous systems.
| Reaction Pathway | Transition State Geometry | Calculated Gibbs Activation Energy (ΔG‡) (kcal/mol) |
| Hypothetical Reaction A | endo-approach | Data not available |
| Hypothetical Reaction A | exo-approach | Data not available |
| Hypothetical Reaction B | Concerted mechanism | Data not available |
| Hypothetical Reaction B | Stepwise mechanism | Data not available |
The investigation of activation energies through computational chemistry is an indispensable tool for the mechanistic study of reactions involving complex molecules like this compound. Although specific calculations for this compound are not yet reported, the established computational frameworks used for similar spirocycles provide a robust blueprint for future research in this area.
Structural and Conformational Analysis of 6 Phenylspiro 3.3 Heptan 2 One Derivatives
Computational Chemistry and Electronic Structure Theory
Computational methods are powerful tools for understanding the nuanced structural and electronic properties of complex molecules like 6-Phenylspiro[3.3]heptan-2-one. These approaches provide insights into strain energies, conformational preferences, and the electronic origins of these structural features.
The spiro[3.3]heptane framework is inherently strained due to the presence of two four-membered cyclobutane (B1203170) rings. Computational studies, utilizing methods such as ab initio calculations and density functional theory (DFT), have been employed to quantify this strain.
The total strain energy of the spiro[3.3]heptane system is not simply the sum of the strain energies of two individual cyclobutane rings. Additional strain arises from the spiro-fusion itself. Homodesmotic and hyperhomodesmotic reactions are theoretical constructs used to calculate the strain energy of cyclic molecules by comparing them to acyclic reference compounds with similar bonding environments.
Calculations have shown that the strain energy of spiro[3.3]heptane is significant. For instance, one study calculated the strain energy of spiro[3.3]heptane to be approximately 51.0 kcal/mol, which is slightly less than twice the strain energy of a single cyclobutane ring (2 x 26.8 kcal/mol = 53.6 kcal/mol). mdpi.com This suggests a slight stabilizing interaction at the spiro-junction. Other research has also highlighted that the strain in spiro[3.3]heptane is not more than about 3 kcal/mol greater than twice the strain of cyclobutane, as evidenced by experimental data from electron spin resonance spectroscopy.
The iterative maximum overlap approximation (IMOA) is another computational method that has been used to analyze the angular strain energy and its distribution across the molecular fragments of spiro compounds, providing results that compare favorably with ab initio calculations. scispace.com
Table 1: Calculated Strain Energies of Spiro[3.3]heptane and Related Compounds
| Compound | Calculation Method | Strain Energy (kcal/mol) |
| Spiro[3.3]heptane | Computational Group Equivalents | 51.0 mdpi.com |
| Cyclobutane | Computational Group Equivalents | 26.8 mdpi.com |
| Spiro[3.3]heptane | IMOA | Favorable comparison with ab initio scispace.com |
Ab initio molecular orbital calculations have demonstrated that the cyclobutane rings in spiro[3.3]heptane derivatives are significantly puckered. The spirocyclic nature of the core, with two rings held in a roughly orthogonal arrangement, imposes geometric constraints that influence this puckering. The puckering parameters of the cyclobutane rings in spiro[3.3]heptane systems differ from those in isolated cyclobutane.
The conformational dynamics of the spiro[3.3]heptane system include ring-flipping motions, where the puckered conformations of the individual cyclobutane rings interconvert. The energy barriers associated with these conformational changes provide insight into the rigidity of the spiro framework. The introduction of substituents, such as the phenyl group and ketone in this compound, can influence the conformational preferences and the puckering of the rings.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a method to analyze the electron density distribution within a molecule, offering insights into chemical bonding and the origins of molecular strain. amercrystalassn.orgnih.gov QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. nih.gov
The spiro[3.3]heptane scaffold is recognized for its ability to project functional groups into distinct, non-coplanar regions of space. researchgate.net This three-dimensional arrangement is often analyzed using the concept of "exit vectors." Exit vectors are used to describe the spatial orientation of substituents attached to the rigid core. researchgate.netresearchgate.net
The analysis of exit vectors for disubstituted spiro[3.3]heptane derivatives has shown that they can act as bioisosteres for cis- and trans-disubstituted cyclohexanes or for ortho-, meta-, and para-substituted phenyl rings. enamine.net This highlights the potential of the spiro[3.3]heptane framework in medicinal chemistry for creating novel molecular architectures with specific three-dimensional properties. The phenyl group and the ketone oxygen in this compound will have well-defined exit vectors determined by the rigid spirocyclic core, influencing how the molecule can interact with biological targets. The unique 3D architecture imparted by the spirocyclic framework is a key feature of interest for this class of compounds. nih.gov
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for studying their conformational properties in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the detailed three-dimensional structure of molecules like this compound.
NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, provides a wealth of information about the connectivity and stereochemistry of a molecule. ipb.ptethernet.edu.et For this compound, the ¹H NMR spectrum would show characteristic signals for the phenyl protons and the protons on the spiro[3.3]heptane core. The chemical shifts and coupling constants of the aliphatic protons would be indicative of the puckered nature of the cyclobutane rings.
The ¹³C NMR spectrum would confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ketone, the quaternary spiro-carbon, and the carbons of the phenyl group and the cyclobutane rings. In derivatives containing fluorine, ¹⁹F NMR is also a critical tool for structural elucidation.
Table 2: Representative NMR Data for Spiro[3.3]heptane Derivatives
| Nucleus | Type of Experiment | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 1D NMR | Phenyl: ~7.0-7.5; Aliphatic: ~1.5-3.0 | Number of proton environments, chemical shifts, and coupling constants reveal local electronic environment and dihedral angles. |
| ¹³C | 1D NMR | Carbonyl: ~200-220; Phenyl: ~120-140; Spiro C: ~40-60; Aliphatic CH₂: ~20-40 | Number of unique carbon environments, confirming the carbon skeleton. |
| ¹⁹F | 1D NMR (for fluorinated derivatives) | Dependent on substitution pattern | Presence and electronic environment of fluorine atoms. |
| 2D | COSY, HSQC, HMBC, NOESY | N/A | Connectivity of atoms (COSY, HMBC), direct C-H attachments (HSQC), and spatial proximity of atoms (NOESY) for complete structural and conformational assignment. ipb.pt |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Interpretation of Coupling Constants for Dihedral Angles
The magnitude of the vicinal coupling constant (³JHH) is directly related to the dihedral angle (θ) between the coupled protons, a relationship described by the Karplus equation. libretexts.orglibretexts.org This equation establishes that the coupling is largest for dihedral angles approaching 0° (eclipsed) or 180° (anti-periplanar) and smallest for angles near 90°. libretexts.orguci.edu In the strained cyclobutane rings of spiro[3.3]heptane derivatives, the dihedral angles are constrained, and the corresponding J-couplings provide critical information for determining the ring's conformation. libretexts.org For instance, the relationship between dihedral angle and coupling constant can be generalized as shown in the table below, although exact values are influenced by factors like electronegativity of substituents and bond angles. libretexts.orguci.edu
Table 1: Representative Correlation of Vicinal Coupling Constant (³JHH) and Dihedral Angle (θ)
| Dihedral Angle (θ) | Expected ³JHH (Hz) Range | Relationship |
|---|---|---|
| ~0° (syn-periplanar) | Large (e.g., 8-10) | Eclipsed protons |
| ~30° (gauche) | Small (e.g., 2-5) | Staggered protons |
| ~90° | Near Zero (e.g., 0-1) | Orthogonal protons |
Conformational Analysis via J-Coupling Extraction
A comprehensive conformational analysis is achieved by extracting multiple J-coupling constants from the NMR spectrum. nih.gov By measuring the various ³JHH values between protons within the cyclobutane rings, a set of dihedral angle constraints can be established. This experimental data is often used in conjunction with computational methods, such as Density Functional Theory (DFT), to build and validate a three-dimensional model of the molecule. nih.govnih.govmdpi.com By comparing the experimentally measured J-couplings with those calculated for different possible conformations (e.g., different puckered states of the rings), the most likely conformation in solution can be determined. nih.govnih.gov This integrated approach allows for a detailed understanding of the molecule's preferred spatial arrangement, which is crucial for interpreting its reactivity and interactions. nih.gov
X-ray Crystallography for Absolute and Relative Stereochemistry
While NMR provides information about the conformation in solution, single-crystal X-ray crystallography offers a definitive and highly accurate picture of the molecular structure in the solid state. This technique is the gold standard for unambiguously determining both the relative and absolute stereochemistry of chiral molecules like this compound derivatives. nih.govresearchgate.net
The analysis of the diffraction pattern produced by X-rays passing through a single crystal allows for the precise calculation of atomic coordinates, bond lengths, and bond angles. For spiro[3.3]heptane systems, X-ray crystallography confirms the puckered nature of the cyclobutane rings and establishes the spatial relationship between substituents. researchgate.netacs.org It is particularly crucial for assigning the configuration of stereocenters, such as the spiro-carbon and the carbon bearing the phenyl group. In numerous studies on spirocyclic compounds, X-ray analysis has been indispensable for confirming the stereochemical outcome of synthetic reactions. nih.govunimi.itnih.govacs.org
Table 2: Application of X-ray Crystallography in Spiro Compound Analysis
| Application | Description | Reference |
|---|---|---|
| Absolute Configuration | Determines the exact three-dimensional arrangement of atoms in a chiral molecule, distinguishing between enantiomers. | nih.govresearchgate.netunimi.it |
| Relative Stereochemistry | Establishes the stereochemical relationship between different chiral centers within the same molecule (e.g., cis/trans isomers). | acs.orgnih.govacs.org |
| Conformational Details | Provides precise data on bond angles, bond lengths, and ring puckering in the solid state. | researchgate.netacs.org |
Vibrational Spectroscopy for Key Functional Group Identification in Strained Rings
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net For this compound, this method allows for the clear identification of the ketone, the phenyl group, and the hydrocarbon framework.
The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the ketone. In cyclic ketones, the frequency of this absorption is highly sensitive to ring strain. libretexts.org While a typical acyclic ketone absorbs around 1715 cm⁻¹, the increased angle strain in the four-membered cyclobutanone (B123998) ring of the spiro[3.3]heptane system shifts this absorption to a higher wavenumber, typically in the range of 1780-1790 cm⁻¹. libretexts.orgunica.it This characteristic high-frequency absorption is a strong indicator of a ketone within a strained four-membered ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (in cyclobutanone) | C=O Stretch | 1780 - 1790 | Strong |
| Phenyl Group | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Phenyl Group | C=C Stretch (in-ring) | 1450 - 1600 | Medium-Variable |
| Alkyl (spiroalkane) | C-H Stretch | 2850 - 3000 | Strong |
| Alkyl (spiroalkane) | C-C Stretch / Bending | < 1450 (Fingerprint Region) | Complex |
Derivatization and Functionalization Strategies
Modifications of the Ketone Moiety
The ketone group at the C-2 position is a prime site for a variety of chemical transformations, enabling the introduction of new carbon-carbon bonds and the conversion into other key functional groups.
The carbonyl group of 6-phenylspiro[3.3]heptan-2-one readily undergoes addition and condensation reactions, most notably to form alkenes. Olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are standard methods for this purpose. masterorganicchemistry.comwikipedia.orgconicet.gov.ar
The Wittig reaction utilizes a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert the ketone into a terminal alkene. wikipedia.org This reaction is highly effective for creating an exocyclic methylene (B1212753) group on the spiro[3.3]heptane ring. diva-portal.org The reaction proceeds through a betaine (B1666868) intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that employs a phosphonate (B1237965) carbanion. wikipedia.orgtcichemicals.com These carbanions are generally more nucleophilic than their Wittig counterparts and can react efficiently with ketones. organicchemistrydata.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during workup. The reaction typically favors the formation of the thermodynamically more stable (E)-alkene. conicet.gov.arwikipedia.org
Another strategy involves the Lewis acid-promoted [2+2] cycloaddition of the ketone with allenoates. For instance, the reaction of a similar spiro[3.3]heptanone with phenyl 2,3-butadienoate in the presence of ethylaluminum dichloride (EtAlCl₂) can yield spirocyclic vinyl acetate (B1210297) derivatives. nih.gov This method provides a direct route to functionalized exocyclic alkenes.
Table 1: Key Condensation Reactions of the Ketone Moiety
| Reaction Name | Reagent Type | Product Type | Key Features | Citations |
| Wittig Reaction | Phosphonium Ylide | Alkene | Forms exocyclic C=C bond; tolerates various functional groups. | masterorganicchemistry.comwikipedia.orgdiva-portal.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | Generally provides (E)-alkenes; water-soluble byproduct. | conicet.gov.arwikipedia.orgtcichemicals.comorganicchemistrydata.org |
| Allenoate Cycloaddition | Allenoate + Lewis Acid | Vinyl Acetate Derivative | Forms functionalized exocyclic C=C bond. | nih.gov |
The reduction of the ketone in this compound to the corresponding secondary alcohol, 6-phenylspiro[3.3]heptan-2-ol, is a fundamental transformation that opens pathways to further derivatization.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this conversion, yielding the alcohol in high yield. ugent.beresearchgate.net The resulting 6-phenylspiro[3.3]heptan-2-ol is a key intermediate. google.com For instance, the reduction of spiro[3.3]heptan-2-one with LiAlH₄ produces spiro[3.3]heptan-2-ol, establishing a general precedent for this transformation. researchgate.net
The hydroxyl group of the resulting alcohol can be further functionalized. A notable subsequent transformation is the reductive elimination of the hydroxyl group. This can be achieved by converting the alcohol to a suitable leaving group, followed by reduction. An alternative route involves the addition of an aryl metal compound to the ketone to form a tertiary alcohol, which is then reductively eliminated using reagents like trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide. google.com This sequence effectively replaces the carbonyl oxygen with a hydrogen atom or another substituent.
Table 2: Synthesis and Transformation of 6-Phenylspiro[3.3]heptan-2-ol
| Reaction | Reagents | Intermediate/Product | Purpose | Citations |
| Ketone Reduction | LiAlH₄ or NaBH₄ | 6-Phenylspiro[3.3]heptan-2-ol | Access to the secondary alcohol. | ugent.beresearchgate.net |
| Reductive Elimination | TMSCl, NaI (after conversion to tertiary alcohol) | 2-Aryl-6-phenylspiro[3.3]heptane | Removal of the hydroxyl function. | google.com |
Introduction of Diverse Functional Groups on the Spiro[3.3]heptane Skeleton
Beyond modifying the ketone, the spiro[3.3]heptane framework itself can be endowed with a variety of functional groups, creating a library of building blocks for drug discovery and materials science. chemrxiv.orgnih.gov
Carboxylic acids, esters, and nitriles are valuable functional groups that can be introduced onto the spiro[3.3]heptane skeleton through several synthetic strategies. The compound 6-phenylspiro[3.3]heptane-2-carboxylic acid is a known derivative, confirming the feasibility of placing a carboxyl group on the ring. achemblock.com
One common method for synthesizing spiro[3.3]heptane carboxylic acids involves the thermal decarboxylation of a precursor dicarboxylic acid. For example, spiro[3.3]heptane-2-carboxylic acid can be prepared by heating spiro[3.3]heptane-2,2-dicarboxylic acid. prepchem.com Another versatile approach starts with substituted alkenes that already contain a nitrile or ester precursor. These alkenes can be carried through a multi-step synthesis involving [2+2] cycloadditions to build the spirocyclic core, ultimately yielding the desired functionalized spiro[3.3]heptane. google.com
Furthermore, functional group transformations on existing precursors provide access to these derivatives. The oxidation of a phenyl ring in a suitable precursor using reagents like sodium periodate (B1199274) (NaIO₄) and ruthenium(III) chloride (RuCl₃) can yield a carboxylic acid. researchgate.net Similarly, the synthesis of 6,6-difluorospiro[3.3]heptane building blocks has demonstrated the creation of ester derivatives on a multigram scale. nih.gov
The introduction of nitrogen-containing functional groups like amines and sulfonamides onto the spiro[3.3]heptane scaffold is crucial for creating analogues of known bioactive molecules. nih.gov
A primary method for introducing an amine is the reductive amination of this compound. diva-portal.org This one-pot reaction typically involves treating the ketone with an amine (e.g., methylamine) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the corresponding secondary amine on the spirocyclic core. diva-portal.orgresearchgate.net
The resulting amine is a versatile handle for further functionalization. For instance, it can be readily converted into a sulfonamide by reaction with a sulfonyl chloride. diva-portal.org This strategy has been used to prepare N-(6-arylspiro[3.3]heptan-2-yl)sulfonamides. Other synthetic routes can build the nitrogen-containing ring system from acyclic precursors. The synthesis of 2,6-diazaspiro[3.3]heptanes, which are piperazine (B1678402) bioisosteres, involves cyclization reactions of appropriately functionalized azetidines. thieme-connect.dethieme-connect.com
Boronate esters are exceptionally useful intermediates in modern organic synthesis, particularly for cross-coupling reactions. The synthesis of boronate esters on the spiro[3.3]heptane skeleton has been developed to create novel building blocks. chemrxiv.org
The general synthesis of boronate esters often involves the reaction of a suitable organometallic intermediate with a borate (B1201080) ester, or the condensation of a boronic acid with a diol, such as pinacol. escholarship.org For the spiro[3.3]heptane system, synthetic strategies have been established that allow for the introduction of a boronate ester group onto the core structure. chemrxiv.org While a direct synthesis from this compound is less common, functional group transformations on other spiro[3.3]heptane derivatives can lead to the desired boronate esters. These building blocks are valuable for creating more complex molecules through reactions like the Suzuki-Miyaura coupling. scielo.org.mxresearchgate.net
Table 3: Summary of Functionalization Strategies on the Spiro[3.3]heptane Skeleton
| Functional Group | Synthetic Method | Key Reagents/Precursors | Citations |
| Carboxylic Acid | Thermal Decarboxylation | Spiro[3.3]heptane dicarboxylic acid | prepchem.com |
| Oxidation of Phenyl Ring | NaIO₄, RuCl₃ | researchgate.net | |
| Ester | Multi-step Cycloaddition | Functionalized Alkenes | google.comnih.gov |
| Amine | Reductive Amination | Amine, NaBH(OAc)₃ | diva-portal.orgresearchgate.net |
| Sulfonamide | Sulfonylation of Amine | Sulfonyl Chloride | diva-portal.org |
| Boronate Ester | Functional Group Transformation | Pinacol, Boronic Acid Precursors | chemrxiv.orgescholarship.org |
Regio- and Stereoselective Functionalization
The strategic derivatization of the this compound scaffold is crucial for exploring its potential in various chemical applications. The inherent chirality and conformational rigidity of the spiro[3.3]heptane core present unique challenges and opportunities for controlling the regio- and stereochemical outcome of functionalization reactions. Research in this area focuses on leveraging the existing structural features to direct the introduction of new functional groups to specific positions with high selectivity.
The primary sites for functionalization on the this compound molecule are the ketone group at position 2, the phenyl-bearing carbon at position 6, and the adjacent methylene carbons. The development of methods to selectively target these positions is a key area of investigation.
One of the fundamental approaches to creating stereochemical diversity from spirocyclic ketones is through asymmetric synthesis, where chirality is introduced during the formation of the spirocycle itself. For instance, stereoselective cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing spirocyclic frameworks with defined stereochemistry. nih.govcdnsciencepub.com While these methods primarily concern the synthesis of the core structure, the principles of stereocontrol are applicable to subsequent functionalization steps. The construction of spirocycles often involves the creation of a quaternary center, a significant challenge in organic synthesis. nih.govacs.org
The functionalization of related spiro[3.3]heptane systems provides valuable insights. For example, in the synthesis of 2,6-disubstituted spiro[3.3]heptanes, methods like [2+2] cycloadditions have been employed. diva-portal.org A patent has described the synthesis of various 6-substituted spiro[3.3]heptan-2-ones, where the substituent at the 6-position is introduced early in the synthetic sequence. google.com The carbonyl group in these structures is noted for its potential in a range of typical ketone reactions, such as additions and condensations. google.com
In the context of related aza-spiro[3.3]heptanes, highly diastereoselective additions to imines have been developed to prepare enantiomerically pure 1-substituted derivatives. rsc.org Such strategies, which rely on substrate control or chiral auxiliaries to direct the approach of a reagent, are theoretically applicable to the carbocyclic this compound. For example, reduction of the ketone or addition of organometallic reagents could potentially be controlled by the steric bulk of the phenyl group, leading to diastereoselective formation of alcohols.
The table below summarizes hypothetical regio- and stereoselective functionalization reactions based on general principles of organic chemistry and reactivity observed in analogous spirocyclic systems.
| Reaction Type | Target Site | Reagent/Catalyst | Potential Product | Stereochemical Consideration |
| Stereoselective Reduction | C2-Ketone | Chiral reducing agents (e.g., CBS catalyst, chiral borohydrides) | 6-Phenylspiro[3.3]heptan-2-ol | Formation of syn or anti diastereomers with respect to the C6-phenyl group. |
| Diastereoselective Addition | C2-Ketone | Organometallic reagents (e.g., Grignard, organolithium) | 2-Alkyl/Aryl-6-phenylspiro[3.3]heptan-2-ol | Facial selectivity dictated by the steric hindrance of the C6-phenyl group. |
| α-Functionalization | C1 or C3 | Enolate formation followed by electrophilic quench | 1- or 3-substituted-6-phenylspiro[3.3]heptan-2-one | Regioselectivity (thermodynamic vs. kinetic enolate) and diastereoselectivity of the electrophilic attack. |
| C-H Functionalization | Phenyl Ring or Alkyl Chain | Transition metal catalysts (e.g., Rh, Pd) | Derivatized phenyl or alkyl groups | Regioselectivity on the aromatic ring (ortho, meta, para) or specific C-H bonds of the cyclobutane (B1203170) rings. |
It is important to note that while these strategies are well-established for various ketones and spirocycles, specific and detailed research findings on the regio- and stereoselective functionalization of this compound itself are not extensively documented in the currently available literature. The development of such specific methodologies remains an area for future investigation.
Applications of 6 Phenylspiro 3.3 Heptan 2 One and Its Spiro 3.3 Heptane Congeners in Organic Synthesis
Role as Versatile Building Blocks for Complex Molecule Synthesis
The inherent strain and defined geometry of the spiro[3.3]heptane system make its derivatives, such as 6-phenylspiro[3.3]heptan-2-one, highly valuable starting materials in organic synthesis. google.com Synthetic chemists have developed robust methods for their preparation, which in turn unlocks access to a diverse range of more complex molecular architectures. diva-portal.orgchemrxiv.org These building blocks are particularly sought after in drug discovery programs aiming to "escape from flatland"—a concept that favors three-dimensional C(sp³)-rich scaffolds over flat aromatic rings to improve drug-like properties. chemrxiv.orgnih.gov
The functional handles present on the spiro[3.3]heptane core, such as the ketone in this compound, are readily manipulated to install further complexity. A modular approach for creating mono- and di-substituted spiro[3.3]heptanes involves the thermal reaction of keteniminium salts with alkenes. chemrxiv.orgresearchgate.net This strategy allows for the synthesis of a wide array of spiro[3.3]heptanones from commercially available starting materials. researchgate.net For instance, reacting N,N-dimethylamides of cyclobutane (B1203170) carboxylic acids with various alkenes in the presence of trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) and a base like collidine efficiently yields substituted spiro[3.3]heptanes. researchgate.net
Syntheses have been developed that allow for the construction of the spiro[3.3]heptane ring system with predefined substitution patterns. google.com For example, methods involving successive [2+2] cycloadditions or double substitution reactions between dielectrophiles and dinucleophiles have been described for preparing 2,6-disubstituted spiro[3.3]heptanes. diva-portal.org These routes provide access to a broad diversity of substituted spiro[3.3]heptanes that can serve as advanced intermediates for functional fine chemicals and potential pharmaceutical agents. google.com
The spiro[3.3]heptane skeleton itself can be the foundation for constructing novel ring systems. Its inherent strain can be strategically harnessed in rearrangement reactions. For example, a key step in the synthesis of certain functionalized spiro[3.3]heptane skeletons has been the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative. rsc.org This highlights how transformations involving related spirocyclic systems can be employed to build the spiro[3.3]heptane core. rsc.orgnih.gov Such synthetic strategies are crucial for generating libraries of regio- and stereoisomers of complex molecules, such as glutamic acid analogs built upon the spiro[3.3]heptane scaffold. nih.gov Furthermore, derivatives like 2,6-diazaspiro[3.3]heptanes have been used to synthesize novel heterocyclic structures, such as spiro[cycloalkane] derivatives of triazolo- and tetrazolo-pyridazines. acs.org
Scaffold Design for Conformational Restriction Studies
A primary application of the spiro[3.3]heptane framework is in the design of conformationally restricted molecules. diva-portal.orgthieme-connect.com The rigidity of the spirocyclic system locks appended functional groups into well-defined spatial orientations, which is a powerful tool in medicinal chemistry for probing ligand-receptor interactions and optimizing drug potency and selectivity. rsc.orgnih.govacs.org By replacing flexible aliphatic chains or rings with the spiro[3.3]heptane scaffold, chemists can reduce the entropic penalty upon binding to a biological target. diva-portal.org
A notable example is the synthesis of conformationally restricted analogues of the neurotransmitter glutamic acid. rsc.org All four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid have been prepared. rsc.org These compounds mimic glutamate (B1630785) in a variety of restricted conformations, making them valuable probes for mechanistic studies of glutamate receptors and for the systematic search for new biologically active compounds. rsc.org The synthesis of these analogues demonstrates the utility of the spiro[3.3]heptane core in creating stereochemically diverse libraries for biological screening. nih.gov
Structural Mimicry and Surrogacy of Aromatic and Aliphatic Rings
One of the most impactful applications of the spiro[3.3]heptane scaffold is its use as a three-dimensional, saturated replacement for common carbocyclic rings found in bioactive molecules. nih.gov This bioisosteric replacement strategy aims to improve physicochemical properties such as solubility and metabolic stability while retaining or enhancing biological activity. chemrxiv.org
The spiro[3.3]heptane core has been successfully validated as a saturated bioisostere of the phenyl ring. chemrxiv.orgnih.govscilit.comenamine.net Unlike other saturated scaffolds such as bicyclo[1.1.1]pentane or cubane (B1203433) that mimic para-substituted benzenes by maintaining collinear exit vectors, the spiro[3.3]heptane scaffold mimics mono-, meta-, and para-substituted phenyl rings with non-collinear exit vectors. chemrxiv.orgresearchgate.net This non-planar, three-dimensional structure allows it to occupy chemical space differently than its aromatic counterpart. chemrxiv.org
The replacement of a phenyl ring with a spiro[3.3]heptane moiety has been demonstrated in several approved drugs. For example, this substitution was made in the anticancer drugs Vorinostat and Sonidegib, and in the anesthetic Benzocaine, resulting in patent-free analogues with high biological activity. chemrxiv.orgnih.govscilit.com This highlights that the precise collinearity of exit vectors is not always a requirement for effective bioisosteric replacement of a phenyl ring. chemrxiv.org
| Scaffold | Substitution Mimicked | Key Structural Feature | Reference |
|---|---|---|---|
| Spiro[3.3]heptane | mono-, meta-, para-Phenyl | Non-collinear exit vectors | chemrxiv.orgresearchgate.net |
| Bicyclo[1.1.1]pentane | para-Phenyl | Collinear exit vectors | researchgate.net |
| Cubane | para-Phenyl | Collinear exit vectors | researchgate.net |
| Bicyclo[2.2.2]octane | para-Phenyl | Collinear exit vectors | researchgate.net |
In addition to mimicking aromatic rings, the spiro[3.3]heptane framework serves as a conformationally restricted surrogate for cyclohexane (B81311) derivatives. acs.orgresearchgate.netresearchgate.net While cyclohexane exists in a dynamic equilibrium of chair and boat conformations, the spiro[3.3]heptane scaffold is significantly more rigid. acs.org This substitution can be advantageous for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds in drug discovery. acs.orgresearchgate.net
Structural analysis has revealed a close similarity between the spatial arrangement of substituents on the spiro[3.3]heptane and cyclohexane scaffolds. acs.orgresearchgate.net Specifically, certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes have been identified as effective mimics for disubstituted cyclohexanes, offering a more rigid presentation of the functional groups. acs.org
| Spiro[3.3]heptane Stereoisomer | Cyclohexane Derivative Mimicked | Reference |
|---|---|---|
| (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted | cis-1,4-disubstituted cyclohexane | acs.org |
| (1S,4s,6R)- and (1R,4s,6S)-1,6-disubstituted | trans-1,3-disubstituted cyclohexane | acs.org |
Future Directions and Research Opportunities
Development of Novel Synthetic Pathways
The synthesis of spiro[3.3]heptane systems has traditionally been approached through methods such as [2+2] cycloadditions and double substitution reactions. diva-portal.org While effective, these routes can present challenges, including low to moderate yields and the need for extensive chromatographic purification. diva-portal.org Future research will likely focus on developing more efficient, scalable, and versatile synthetic strategies.
One promising approach involves the [2+2] cycloaddition of terminal alkenes with allenoates. For instance, the reaction between (3-methylenecyclobutyl)benzene and phenyl 2,3-butadienoate has been shown to produce a derivative, phenyl 2-(6-phenylspiro[3.3]heptan-2-ylidene)acetate, demonstrating a viable route to the core spiro[3.3]heptane structure. nih.gov Further optimization of this and similar cycloaddition reactions could lead to higher yields and stereoselectivity.
Another area for development is the refinement of multi-step syntheses involving successive cycloadditions or cyclizations. diva-portal.org A key strategy for synthesizing spiro[3.3]heptan-2-ones involves the reaction of an alkene with dichloroketene (B1203229), which can be generated in situ from reagents like dichloroacetyl chloride or trichloroacetyl chloride. diva-portal.orggoogle.com The resulting dichlorinated cyclobutanone (B123998) intermediate is then dechlorinated to yield the ketone. The versatility of this method allows for the use of various substituted alkenes to introduce functionality at the 6-position of the spiro system. google.com
Alternative pathways, such as those employing double substitution reactions between dielectrophiles and dinucleophiles, have shown promise for higher turnover and yields without the need for extensive purification. diva-portal.org Exploring new catalyst systems, reaction conditions (e.g., microwave-assisted or mechanochemical synthesis), and starting materials will be crucial for discovering more robust and economical synthetic pathways. researchgate.netmdpi.com
Advanced Computational Modeling for Reactivity Prediction
Computational chemistry offers powerful tools for predicting the reactivity and stereoselectivity of complex reactions, thereby accelerating synthetic route development. For 6-Phenylspiro[3.3]heptan-2-one and its derivatives, computational modeling can provide deep insights into reaction mechanisms and help rationalize experimental outcomes.
One area of application is in predicting the feasibility and outcomes of intramolecular cyclizations used to form spiro compounds. nih.gov For example, in the synthesis of spiro derivatives via double intramolecular electrophilic aromatic substitution, computational models can calculate reactivity indices to explain why certain aromatic or heteroaromatic ketones cyclize more readily than others. nih.gov Applying such models to precursors of this compound could predict the optimal substitution patterns and reaction conditions needed to favor cyclization.
Furthermore, computational studies are valuable for understanding stereoselective reactions like the Nazarov cyclization, which can be used to synthesize spirocyclic ketones. acs.org By modeling the transition state geometries, researchers can predict and explain the observed product distribution and stereoselectivity, guiding the design of substrates that lead to a single desired isomer. nih.govacs.org For this compound, this could be used to design synthetic precursors that yield specific diastereomers upon cyclization. The strong electrophilicity of a protonated carbonyl carbon, a key feature in acid-catalyzed cyclizations, can be confirmed and quantified through molecular electrostatic potential maps. nih.gov
Exploration of Underexplored Derivatization Chemistries
The this compound scaffold possesses two primary reactive sites: the ketone at the 2-position and the phenyl ring at the 6-position. This dual functionality provides a rich platform for derivatization, allowing for the systematic modification of the molecule's properties. Future research should focus on exploring novel and selective transformations at these sites.
The carbonyl group is amenable to a wide range of well-known ketone chemistries, including additions, condensations, reductions, and oxidations. google.com A key strategy involves the addition of aryl metal compounds to the ketone, followed by reductive elimination of the resulting hydroxyl group to introduce new substituents at the 2-position. google.com The Pauson-Khand reaction, a cycloaddition involving an alkyne, an alkene, and carbon monoxide, could also be applied to derivatives of the ketone to build even more complex polycyclic systems. beilstein-journals.org
The phenyl group offers another handle for diversification. Electrophilic aromatic substitution reactions can introduce a variety of functional groups onto the ring, modulating the electronic and steric properties of the molecule. The substituent at the 6-position can be designed to be easily derivatized further, for example, by incorporating functional groups that can be activated by hydrolysis. google.com
A significant opportunity lies in the sequential and targeted derivatization of both reactive centers. google.com This would allow for the creation of diverse chemical libraries based on the this compound core, which is essential for applications like drug discovery where fine-tuning of molecular properties is required. thieme-connect.deacs.org General derivatization techniques, often used to improve analytical characteristics for methods like gas or liquid chromatography, can also be adapted for synthetic purposes to create novel analogs. scribd.comresearchgate.net
Integration into Automated Synthesis Platforms
The demand for large, diverse libraries of novel molecules for high-throughput screening has driven the development of automated synthesis platforms. researchsquare.com Integrating the synthesis of complex scaffolds like this compound into these platforms represents a significant future direction.
Automated flow synthesis has been successfully applied to produce other spirocyclic systems, such as tetrahydronaphthyridines. researchsquare.comasynt.com These systems often combine multiple reaction steps, such as photoredox catalysis and C-N bond formation, in a continuous, automated sequence. researchsquare.com This approach allows for rapid reaction optimization, library synthesis from a range of starting materials, and scalable production. asynt.com A similar modular strategy could be envisioned for this compound, where key bond-forming reactions like [2+2] cycloadditions are adapted for flow chemistry.
The automated synthesis of radiotracers, such as the PET imaging agent [¹⁸F]FDPA, which is built on a spirocyclic iodonium (B1229267) ylide precursor, further demonstrates the power of this technology. nih.gov The use of commercial synthesis modules facilitates efficient, reproducible production suitable for clinical applications. nih.gov Developing robust, automated protocols for this compound and its derivatives would significantly accelerate the exploration of their potential in medicinal chemistry and materials science by making these valuable building blocks more accessible for widespread evaluation. researchsquare.com
Compound List
Q & A
Basic Questions
Q. What are the common synthetic routes for 6-Phenylspiro[3.3]heptan-2-one?
- Methodology : Synthesis typically involves spirocyclic ring formation. A thermal [2+2] cycloaddition between endocyclic alkenes and electrophilic reagents (e.g., chlorosulfonyl isocyanate) can generate the spiro-β-lactam intermediate, followed by reduction with alane (AlH) to yield the spirocyclic scaffold . For phenyl substitution, Friedel-Crafts alkylation or Suzuki-Miyaura coupling may introduce the phenyl group post-cyclization. Optimization of reaction conditions (temperature, solvent polarity) is critical to avoid side reactions.
- Data Reference : Similar strategies are employed for 1-azaspiro[3.3]heptan-2-one derivatives, with yields exceeding 60% under optimized conditions .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : Use a combination of:
- NMR Spectroscopy : H and C NMR to identify sp hybridized carbons and phenyl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHO).
- X-ray Crystallography : ORTEP-III software can visualize the spirocyclic geometry and phenyl orientation .
- Data Reference : For analogous spiro compounds, X-ray structures show bond angles of ~109° at the spiro carbon, confirming tetrahedral geometry .
Advanced Research Questions
Q. What computational strategies predict the bioactivity of this compound?
- Methodology :
Molecular Docking : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs). The phenyl group may enhance π-π stacking in hydrophobic pockets.
Molecular Dynamics (MD) Simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories.
QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with IC values.
- Data Reference : Piperidine-mimicking spiro compounds show improved metabolic stability (t > 4 hours in liver microsomes) due to rigid conformations .
Q. How can enantioselective synthesis of this compound be achieved?
- Methodology :
- Chiral Catalysts : Employ Jacobsen’s Co(III)-salen catalysts for asymmetric [2+2] cycloaddition to form the β-lactam intermediate with >90% enantiomeric excess (ee).
- Dynamic Kinetic Resolution : Use Pd/C with chiral ligands (e.g., BINAP) during hydrogenation of intermediates.
- Data Reference : For 1-azaspiro[3.3]heptan-2-one, chiral HPLC (Chiralpak IA column) resolves enantiomers with baseline separation (α = 1.32) .
Q. What analytical techniques resolve contradictions in reaction mechanisms for spirocyclic systems?
- Methodology :
- Isotopic Labeling : O-labeled ketones track oxygen migration during ring-opening/closure steps.
- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps (e.g., proton transfer vs. ring strain relief).
- Data Reference : Competing pathways in β-lactam reduction (e.g., direct hydride transfer vs. radical intermediates) are resolved via radical trapping experiments with TEMPO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
